molecular formula C9H7F2N3 B2641698 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine CAS No. 2091510-26-6

4-(2,4-difluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2641698
CAS No.: 2091510-26-6
M. Wt: 195.173
InChI Key: YNHYVWKEFBJUAV-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H7F2N3 and is a member of the aminopyrazole chemical class . Aminopyrazoles, which feature a free amino group on the pyrazole core, are recognized in scientific literature as privileged scaffolds in drug discovery . These compounds are particularly valued for their ability to serve as multifunctional frameworks that can interact with various biological targets, making them indispensable in the design of novel therapeutic agents . The primary research applications of this compound are rooted in its role as a key synthetic intermediate for the development of biologically active molecules. The 2,4-difluorophenyl subgroup can enhance a compound's metabolic stability and membrane permeability, while the pyrazole ring provides a versatile platform for further functionalization. This specific aminopyrazole chemotype is shared with several drug candidates that have advanced into clinical trials, notably as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases . Researchers frequently incorporate this scaffold into larger, more complex structures to probe specific biological pathways. For instance, structurally related compounds featuring the 2,4-difluorophenyl moiety have been utilized in the development of anaplastic lymphoma kinase (ALK) inhibitors, as demonstrated by co-crystal structures of similar molecules bound to the ALK tyrosine kinase receptor . Key Research Applications: This compound is suited for use as a building block in: 1) Medicinal Chemistry and Drug Discovery: For the synthesis of potential kinase inhibitors and other small-molecule therapeutics. 2) Chemical Biology: As a probe to study protein-ligand interactions and enzyme mechanisms. 3) Structure-Activity Relationship (SAR) Studies: To explore and optimize interactions with biological targets. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHYVWKEFBJUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091510-26-6
Record name 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine
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Synthetic Methodologies for 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine suggests that the pyrazole (B372694) ring can be constructed through the cyclization of a key precursor. The most logical disconnection is at the N1-C5 and N2-C3 bonds of the pyrazole ring, which points to a condensation reaction between a hydrazine (B178648) source and a 1,3-dicarbonyl compound or its equivalent. Specifically, this leads to two primary precursors: hydrazine and a β-ketonitrile bearing the 2,4-difluorophenyl group.

The key precursor is identified as a derivative of (2,4-difluorophenyl)acetonitrile. Two plausible immediate precursors for the cyclization reaction are:

2-(2,4-difluorophenyl)-3-oxopropanenitrile: This β-ketonitrile can react with hydrazine, where the hydrazine attacks the ketone and nitrile functionalities to form the pyrazole ring.

2-(2,4-difluorophenyl)malononitrile: This dinitrile can also serve as a precursor, reacting with hydrazine to form the 5-aminopyrazole structure directly.

The synthesis of these precursors typically starts from 2,4-difluorophenylacetonitrile (B1294412), which can be prepared from 2,4-difluorobenzyl halide via nucleophilic substitution with a cyanide source.

Classical Synthetic Routes to this compound

Classical synthetic methodologies for preparing this compound primarily revolve around the construction of the pyrazole ring from acyclic precursors.

Multi-Step Synthesis from Acrylonitrile (B1666552) Derivatives

One classical approach involves the use of acrylonitrile derivatives. This multi-step synthesis would typically begin with the reaction of 2,4-difluorophenylacetonitrile with a suitable electrophile to introduce a functional group that can be converted into a carbonyl or another reactive moiety. For instance, Claisen condensation of 2,4-difluorophenylacetonitrile with an appropriate ester can yield a β-ketonitrile. This intermediate can then be cyclized with hydrazine.

Condensation Reactions Utilizing Hydrazine and Substituted Carbonyl Compounds

The most versatile and widely used classical method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. researchgate.netacs.orgbeilstein-journals.org In the context of this compound, this would involve the reaction of a precursor like 2-(2,4-difluorophenyl)-3-oxopropanenitrile with hydrazine hydrate (B1144303). The reaction proceeds through the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen atom of the hydrazine onto the nitrile carbon.

Another key precursor, (2,4-difluorophenyl)malononitrile, can be reacted with hydrazine hydrate to directly afford 3,5-diamino-4-(2,4-difluorophenyl)pyrazole. nih.govrsc.org Subsequent selective deamination would be required to obtain the target compound, which can be a challenging step.

Cyclization Approaches to the Pyrazole Core

The formation of the pyrazole core is the key step in these classical syntheses. The cyclization is typically achieved by refluxing the acyclic precursor with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or acetic acid. The reaction conditions can be adjusted to control the regioselectivity of the cyclization, especially when substituted hydrazines are used. For the synthesis of the title compound, unsubstituted hydrazine is used, simplifying the regioselectivity concerns.

Modern and Green Chemistry Approaches to this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of pyrazole derivatives. These modern approaches often utilize catalysts to improve reaction rates and yields, and employ greener reaction conditions.

Catalyst-Mediated Synthetic Protocols (e.g., Metal Catalysis, Organocatalysis)

Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl-substituted pyrazoles. organic-chemistry.orgacs.org One potential modern route to this compound could involve the synthesis of a 4-halo-1H-pyrazol-5-amine precursor, followed by a Suzuki or Stille coupling with a (2,4-difluorophenyl)boronic acid or stannane (B1208499) derivative. Copper-catalyzed Ullmann-type reactions can also be employed for the C-arylation of a pre-formed pyrazole ring. acs.org For instance, a Cu(I)-catalyzed annulation of aminopyrazoles has been reported to synthesize fused pyridazine (B1198779) rings, indicating the potential for copper catalysis in modifying the pyrazole core. nih.gov

Organocatalysis: Organocatalysis presents a green alternative to metal-based catalysts. While specific examples for the synthesis of this compound are not prevalent, organocatalysts have been used for the synthesis of other pyrazole derivatives. For instance, laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles has been reported, offering a green enzymatic approach. mdpi.comnih.gov This method utilizes the oxidative formation of orthoquinones from catechols, which then undergo nucleophilic attack by the 5-aminopyrazole.

Microwave and Ultrasound-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives. mdpi.comnih.govrsc.orgnih.gov The synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved by heating an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl in a microwave reactor. nih.gov This method is notable for its use of water as a solvent, enhancing its green credentials.

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of pyrazole-containing heterocyclic systems. beilstein-journals.orgnih.govnih.gov Three-component reactions of 5-aminopyrazoles with aldehydes and other reagents under ultrasonic irradiation have been shown to be highly efficient, often proceeding in shorter reaction times and with higher yields compared to conventional methods. beilstein-journals.org

Microwave-Assisted and Photochemical Methodologies

Modern synthetic chemistry increasingly relies on advanced technologies to accelerate reaction rates, improve yields, and enhance selectivity. For the synthesis of this compound, microwave-assisted synthesis represents a significant advancement over conventional heating methods. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and cleaner product formation.

A common microwave-mediated approach for 1-aryl-1H-pyrazole-5-amines involves the condensation of an appropriate arylhydrazine with a β-ketonitrile or an α-cyanoketone. nih.gov In the case of this compound, this would typically involve reacting (2,4-difluorophenyl)hydrazine with a suitable three-carbon precursor. The use of microwave irradiation can shorten reaction times from hours to mere minutes. dergipark.org.trrasayanjournal.co.in For instance, syntheses that might require 20-25 minutes under reflux can be completed in 2-3 minutes using microwave irradiation at a controlled power output. scispace.com This rapid heating minimizes the formation of degradation byproducts. rasayanjournal.co.in Research on related 5-aminopyrazol-4-yl ketones has demonstrated that microwave dielectric heating can be used for efficient heterocyclocondensation with a hydrazine. nih.gov Typical isolated yields for microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines are often in the range of 70-90%. nih.gov

Photochemical methodologies, while less established for the direct synthesis of pyrazoles, represent an emerging area of interest. These methods use light energy to drive chemical reactions, often enabling unique transformations not possible through thermal methods. For example, a reagent-free "photo-click" strategy has been reported for converting tetrazoles into pyrazolines using UV light. worktribe.comresearchgate.net This process involves the in situ generation of nitrile imine dipoles, which are then trapped by dipolarophiles. worktribe.comresearchgate.net While this has been demonstrated for pyrazolines, its adaptation for the direct synthesis of aromatic pyrazoles like this compound is a potential avenue for future research.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

Method Typical Reaction Time Power/Temp. Solvent Yield Reference
Conventional Heating 20-25 min Reflux Acetic Acid Moderate scispace.com
Microwave Irradiation 2-6 min 450-1000 W Solvent-free or Water/Ethanol High (70-90%) nih.govdergipark.org.trscispace.com

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of pyrazole derivatives, this has led to the development of solvent-free reactions and the use of environmentally benign solvents like water.

Microwave-assisted organic synthesis (MAOS) is often paired with green chemistry principles. rasayanjournal.co.in The synthesis of 1-aryl-1H-pyrazole-5-amines has been successfully performed using water as the solvent under microwave irradiation, which is advantageous due to its availability, non-toxicity, and non-flammability. nih.gov This approach simplifies the reaction setup and product workup. nih.gov

Solvent-free synthesis offers another powerful green alternative, eliminating the need for potentially hazardous and volatile organic solvents. eurekaselect.com One such technique involves grinding the solid reactants together, sometimes with a catalytic amount of a solid acid like p-toluenesulfonic acid, to initiate the reaction. researchgate.net This method, known as mechanochemistry, can produce high yields of 5-aminopyrazoles efficiently. researchgate.net Other solvent-free approaches may involve heating a mixture of the neat reactants, often under microwave irradiation, which accelerates the reaction without the need for a solvent medium. scispace.comresearchgate.net These methods align with green chemistry goals by reducing waste, eliminating solvent-related toxicity, and often simplifying the purification process. nih.govnih.gov

Table 2: Examples of Environmentally Benign Conditions for Pyrazole Synthesis

Condition Catalyst Temperature Reaction Time Key Advantage Reference(s)
Aqueous Medium None (Microwave) 150 °C 10-15 min Eliminates organic solvents, simple workup nih.gov
Solvent-Free (Grinding) p-Toluenesulfonic acid Room Temp ~10 min No solvent, low energy input researchgate.net
Solvent-Free (Microwave) None MW Irradiation 2-3 min Rapid, high yield, no solvent scispace.com
Deep Eutectic Solvent K₂CO₃ N/A N/A Eco-friendly, recyclable solvent system researchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic pathways is crucial for transitioning a chemical synthesis from laboratory scale to practical application. For this compound, optimization focuses on maximizing product yield and ensuring high regioselectivity through careful control of reaction parameters.

Reaction Condition Tuning (Temperature, Pressure, Solvent Effects)

The tuning of reaction conditions is a fundamental aspect of optimizing the synthesis of pyrazole derivatives.

Temperature: Temperature is a critical parameter that can influence reaction rate and, in some cases, the reaction pathway itself. For pyrazole synthesis, reactions may be conducted at room temperature, heated under reflux, or subjected to high temperatures in a microwave reactor. organic-chemistry.orgmdpi.com In certain systems, temperature can be used to control divergent synthesis, where slight changes in temperature lead to the formation of different isomers or products from the same starting materials. nih.gov Programmed optimization studies have shown that a specific temperature, such as 96 °C, can be optimal for achieving the highest yield in certain pyrazole syntheses. researchgate.net

Pressure: While many pyrazole syntheses are conducted at atmospheric pressure, sealed-vessel microwave reactions inherently generate elevated pressure. This increased pressure allows the solvent to be heated well above its normal boiling point, which drastically accelerates the reaction rate. For example, heating a reaction in water to 150 °C is only possible in a sealed microwave reactor. nih.gov

Solvent Effects: The choice of solvent is paramount. It must solubilize the reactants and any catalysts, and its polarity can influence the reaction mechanism and rate. Traditional syntheses often use solvents like ethanol or acetic acid. scispace.com However, for optimization and green chemistry considerations, water is an excellent choice for many pyrazole syntheses. researchgate.net In some cases, N,N-dimethylacetamide has been found to be highly effective for the regioselective synthesis of substituted pyrazoles at room temperature. mdpi.comnih.gov The use of ionic liquids has also been explored as a recyclable and effective medium for pyrazole synthesis. researchgate.net

Isolation and Purification Strategies for this compound

Effective isolation and purification are essential to obtain the target compound in high purity, free from starting materials, reagents, and byproducts. The strategy employed depends on the reaction conditions and the physical properties of the product.

Initial Isolation: For reactions conducted in an aqueous acidic medium, a straightforward and efficient isolation procedure is often available. The reaction mixture is first cooled to room temperature, and the solution is then basified, typically with an aqueous sodium hydroxide (B78521) (NaOH) solution. nih.gov This deprotonates the pyrazole amine, causing the neutral product to precipitate out of the aqueous solution. The crude solid product can then be collected by simple vacuum filtration. nih.gov If the reaction is performed under solvent-free conditions or in a non-aqueous solvent, the initial workup might involve pouring the reaction mixture into ice water to induce precipitation. rasayanjournal.co.in

Purification: The crude product obtained from initial isolation often requires further purification.

Recrystallization: This is a common and effective technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent (such as ethanol or acetic acid) and allowed to cool slowly. scispace.com As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column flash chromatography is the method of choice. nih.gov An appropriate solvent system (eluent), often a mixture of a non-polar solvent like petroleum ether and a more polar solvent like ethyl acetate, is used to pass the mixture through a column packed with silica gel. nih.gov The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure this compound. The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC). scispace.com

Chemical Reactivity and Derivatization of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Reactions Involving the Amine Functional Group

The primary amine at the 5-position of the pyrazole (B372694) ring is a versatile functional group that readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic 5-amino group of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions typically proceed by nucleophilic acyl substitution.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (such as pyridine or triethylamine) yields N-acylated pyrazoles. The base serves to neutralize the HCl or carboxylic acid byproduct. This method has been used to generate libraries of N-acyl-5-aminopyrazole derivatives for various screening purposes. beilstein-journals.orgnih.gov

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords the corresponding sulfonamides. The synthesis of pyrazolyl sulfonates has been achieved through the direct reaction of pyrazolones with sulfonyl chlorides. dntb.gov.uasioc-journal.cn While this reaction occurs at the oxygen of a pyrazolone (B3327878), the analogous reaction at the nitrogen of a 5-aminopyrazole is a standard transformation for primary amines. cbijournal.com

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl Chloride (CH₃COCl)N-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)acetamide
AcylationBenzoyl Chloride (C₆H₅COCl)N-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)benzamide
Sulfonylationp-Toluenesulfonyl ChlorideN-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl ChlorideN-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)methanesulfonamide

The amine group can also undergo alkylation and arylation, although regioselectivity can be a challenge due to the presence of the nucleophilic nitrogen atom within the pyrazole ring.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of products, including N-alkylation at the exocyclic amine, N1-alkylation on the pyrazole ring, and potential overalkylation. rrbdavc.org Controlling reaction conditions (e.g., choice of base, solvent, and temperature) is crucial to favor substitution at the desired amine site. Alternative methods, such as reductive amination with aldehydes or ketones, can provide a more controlled route to mono-N-alkylated products.

Arylation: The introduction of an aryl group onto the amine is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has been successfully applied to the amination of unprotected bromoimidazoles and bromopyrazoles, demonstrating its utility for five-membered nitrogen-containing heterocycles. nih.govnih.gov This strategy would involve coupling this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. rug.nl

StrategyReagent ExampleCatalyst/ConditionsProduct Type
AlkylationIodomethaneBase (e.g., K₂CO₃)N-methyl and N,N-dimethyl derivatives
Reductive AminationBenzaldehyde, then NaBH₄Acid catalystN-benzyl derivative
Arylation (Buchwald-Hartwig)BromobenzenePd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu)N-phenyl derivative

The primary aromatic amine functionality allows for diazotization reactions, converting the amine into a diazonium salt. These intermediates are highly versatile and can undergo subsequent coupling reactions to form azo compounds or be used in the synthesis of fused heterocyclic systems.

Upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl at low temperatures), the 5-amino group forms a pyrazol-5-yl diazonium salt. unb.ca This intermediate can then react with electron-rich aromatic compounds, such as phenols or anilines (azo coupling), to produce intensely colored azo dyes. nih.govfrontiersin.org The synthesis of various azo dyes incorporating the pyrazole scaffold has been widely reported. nih.govnih.gov

Furthermore, the pyrazol-5-yl diazonium salt can undergo intramolecular cyclization. For instance, diazotization of certain 3,5-diaminopyrazole derivatives has been shown to lead to in situ cyclization, forming fused pyrazolo[3,4-d] nih.govnih.govfrontiersin.orgtriazine systems. nih.gov

The 5-amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (or imines). This reaction typically occurs under mild acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The formation of Schiff bases from 5-aminopyrazole derivatives and various aromatic aldehydes is a well-established synthetic transformation. These reactions are often high-yielding and provide a straightforward method for introducing a wide range of substituents, allowing for the creation of large compound libraries. The resulting imine C=N double bond can also be subsequently reduced (e.g., with sodium borohydride) to form stable secondary amines.

Electrophilic and Nucleophilic Substitution on the Difluorophenyl Ring

The 2,4-difluorophenyl substituent is itself a site for potential chemical modification, although its reactivity is strongly governed by the electronic effects of the two fluorine atoms and the pyrazolyl group.

Electrophilic Aromatic Substitution: The difluorophenyl ring is significantly deactivated towards electrophilic aromatic substitution (EAS). Fluorine is a strongly electron-withdrawing atom by induction (-I effect), which removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org While fluorine can donate electron density through resonance (+M effect) and is an ortho, para-director, its inductive effect dominates, leading to strong deactivation. organicchemistrytutor.com

Furthermore, the pyrazolyl group itself can influence the reaction. Under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyrazole ring's basic nitrogen atom (N2) can become protonated. edwiserinternational.comnih.gov This would make the entire pyrazolyl substituent a powerful electron-withdrawing and deactivating group, further hindering any electrophilic attack on the attached phenyl ring. Therefore, electrophilic substitution on the difluorophenyl ring of this compound is expected to be very difficult and require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards electrophiles, the difluorophenyl ring is activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the pyrazolyl group makes the ring electron-deficient and susceptible to attack by strong nucleophiles.

The regioselectivity of SNAr is predictable. Nucleophilic attack is favored at positions ortho or para to strong electron-withdrawing groups. In the 2,4-difluorophenyl ring, both fluorine atoms are electron-withdrawing. The fluorine at the C4 position (para to the pyrazolyl group) is particularly activated for substitution. A strong nucleophile (e.g., an alkoxide, thiolate, or amine) would preferentially attack this position, displacing the fluoride ion, which is a good leaving group. Attack at the C2 position is also possible but may be sterically hindered by the adjacent pyrazole ring.

Strategies for Further Functionalization of the Phenyl Moiety

The 2,4-difluorophenyl substituent of this compound offers distinct opportunities for further molecular elaboration through reactions targeting the aromatic ring. The two fluorine atoms significantly influence the reactivity of the phenyl ring, primarily by exerting a strong electron-withdrawing inductive effect. This electronic modification opens avenues for specific synthetic transformations, notably nucleophilic aromatic substitution (SNAr) and directed electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of fluorine atoms, particularly when positioned ortho and para to a potential leaving group or reaction site, activates the aromatic ring toward attack by nucleophiles. In the case of the 2,4-difluorophenyl moiety, the fluorine atoms themselves can act as leaving groups when subjected to potent nucleophiles under appropriate conditions. This strategy allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, directly onto the phenyl ring. The reaction typically requires forcing conditions, such as high temperatures and a strong base, to facilitate the formation of the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. The regioselectivity of the substitution (i.e., displacement of the fluorine at C-2 versus C-4) would be influenced by the steric environment and the specific nucleophile used.

Electrophilic Aromatic Substitution: While the fluorine atoms are deactivating toward electrophilic attack due to their inductive electron withdrawal, they are also ortho-, para-directing. The pyrazole ring itself, being attached at the C-1 position of the phenyl group, will also exert an electronic influence. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be employed to introduce substituents onto the phenyl ring. The regiochemical outcome of such reactions would be determined by the combined directing effects of the two fluorine atoms and the pyrazole substituent. The position of substitution will be directed to the sites most activated (or least deactivated) by the interplay of these groups. For instance, substitution may be favored at the C-5 position, which is para to the fluorine at C-2 and ortho to the fluorine at C-4.

Metal-Catalyzed Cross-Coupling Reactions: A powerful strategy for functionalizing the phenyl moiety involves the introduction of a handle, such as a bromine or iodine atom, via electrophilic halogenation. This newly installed halide can then participate in a wide array of palladium- or copper-catalyzed cross-coupling reactions. This two-step approach provides access to a vast range of derivatives that are not accessible through direct substitution methods. For example, a brominated derivative could undergo Suzuki coupling with boronic acids to form new C-C bonds, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination to introduce diverse amino groups.

Reactions at the Pyrazole Nitrogen Atoms

The pyrazole core of this compound contains two nitrogen atoms, one of which (N-1) is part of an N-H bond, making it a nucleophilic and acidic site. This, combined with the presence of the exocyclic 5-amino group, leads to a rich and complex reactivity profile involving alkylation, acylation, and tautomeric equilibria.

N-Alkylation and N-Acylation

The presence of three distinct nitrogen atoms (N-1, N-2, and the exocyclic 5-NH2) raises questions of chemo- and regioselectivity during alkylation and acylation reactions.

N-Alkylation: The alkylation of N-unsubstituted pyrazoles typically yields a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these products is influenced by several factors, including the steric hindrance imposed by adjacent substituents, the nature of the alkylating agent, and the reaction conditions (e.g., base and solvent). For this compound, the substituents at C-4 and C-5 create a sterically biased environment. Alkylation is generally favored at the less sterically hindered N-1 position. Studies on similarly substituted pyrazoles have shown that the major product is often the one predicted by considering steric effects semanticscholar.org. Catalyst-free Michael additions and reactions with trichloroacetimidate electrophiles under acidic conditions are among the methods developed for achieving high regioselectivity in pyrazole N-alkylation semanticscholar.orgsemanticscholar.org.

N-Acylation: Acylation of 5-aminopyrazoles presents a challenge of chemoselectivity between the endocyclic N-1 nitrogen and the exocyclic 5-amino group. The outcome is highly dependent on the acylating agent and the reaction conditions. Generally, the exocyclic amino group is more nucleophilic than the endocyclic N-H. However, acylation with reactive electrophiles like acyl chlorides or anhydrides often leads to the N-1 acylated product as the major isomer reactionbiology.com. In some specific cases, acylation can be directed to the exocyclic amino group reactionbiology.com. Furthermore, it is possible to achieve di-acylation at both the N-1 and the 5-amino positions under forcing conditions. Solid-phase synthesis techniques have also been employed for the N-acyl and N-sulfonyl derivatization of 5-aminopyrazoles nih.gov.

Tautomeric Equilibria and Their Influence on Reactivity

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions can exist as a mixture of two annular tautomers in solution. For this compound, this equilibrium involves the migration of the proton between the N-1 and N-2 atoms. This phenomenon is critical as the two tautomers possess different electronic distributions and steric environments, which can significantly influence their reactivity in subsequent reactions.

The position of the tautomeric equilibrium is governed by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer relative to the other. The 5-amino group is a strong electron-donating group, which influences the electron density across the pyrazole ring and thus the stability of the respective tautomers. The solvent also plays a crucial role; polar and hydrogen-bond-accepting solvents can stabilize one form over the other by forming intermolecular hydrogen bonds. In the solid state, one tautomer is typically favored and locked in place by crystal packing forces. The existence of this equilibrium means that reactions such as N-alkylation can potentially proceed from either tautomer, leading to a mixture of products. Understanding and controlling this equilibrium is therefore essential for achieving regioselective functionalization.

Cycloaddition and Heterocyclic Annulation Reactions Involving this compound

The 5-aminopyrazole scaffold is a versatile building block for the synthesis of fused heterocyclic systems. The molecule possesses multiple nucleophilic centers—the exocyclic 5-amino group, the endocyclic N-1 nitrogen, and the C-4 carbon—with a general reactivity order of 5-NH2 > 1-NH > 4-CH. This allows it to act as a binucleophile in reactions with various 1,3-dielectrophiles, leading to the construction of a second heterocyclic ring fused to the pyrazole core.

Synthesis of Fused Heterocyclic Systems

The reaction of this compound with appropriate bifunctional electrophiles is a powerful strategy for synthesizing a variety of fused bicyclic systems, most notably pyrazolopyrimidines and pyrazolopyridines.

Pyrazolo[1,5-a]pyrimidines: This is one of the most common and well-studied annulation reactions of 5-aminopyrazoles. The reaction involves condensation with a 1,3-dielectrophile, where the more nucleophilic exocyclic 5-amino group initiates the attack, followed by cyclization involving the endocyclic N-1 nitrogen. A wide range of reagents can be used to construct the pyrimidine ring, as detailed in the table below.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles
1,3-Dielectrophile ReagentTypical ConditionsReference
β-Dicarbonyl compounds (e.g., acetylacetone)Acetic acid, reflux beilstein-journals.org
EnaminonesEthanol (B145695), reflux, often with acid catalyst beilstein-journals.org
Chalcones (α,β-Unsaturated ketones)Ethanol/piperidine or DMF/KOH beilstein-journals.org
Diethyl ethoxymethylenemalonateAcetic acid, 100 °C beilstein-journals.org

Pyrazolo[3,4-b]pyridines: The synthesis of this isomeric fused system involves the participation of the 5-amino group and the C-4 carbon of the pyrazole ring. This annulation typically occurs via condensation with β-dicarbonyl compounds or their equivalents under conditions that favor cyclization through the C-4 position. The regioselectivity between the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines can be controlled by the choice of reactants and conditions. For example, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a β-diketone often lead to the formation of the pyrazolo[3,4-b]pyridine core.

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
ReactantsTypical ConditionsReference
EnaminonesAcetic acid (acid-catalyzed) nih.gov
Alkynyl aldehydesAg(I), I2, or NBS for C≡C bond activation thieme-connect.de
Aldehyde + Cyclic β-diketone (Multicomponent)Aqueous ethanol, p-TSA catalyst nih.gov
β-Halovinyl/aryl aldehydes (Intramolecular Heck)Pd(OAc)2, PPh3, DMF nih.gov

Application in Building Complex Molecular Architectures

Beyond the synthesis of simple fused bicyclic systems, this compound can serve as a cornerstone for the construction of more elaborate and complex molecular structures. The functional groups on the newly formed fused rings provide handles for further derivatization, enabling the assembly of polycyclic and spirocyclic frameworks.

For instance, pyrazolo[3,4-b]pyridines synthesized via multicomponent reactions can incorporate additional rings, leading to spiro compounds such as pyrazolo[3,4-b]pyridine-spiroindolinones nih.gov. These reactions build significant molecular complexity in a single step.

Furthermore, the initially formed fused heterocycles can undergo subsequent transformations to create even more complex systems. For example, a synthesized pyrazolo[3,4-b]pyridine can be converted to an oxazolo[5,4-b]pyrazolo[4,3-e]pyridine, which can then be rearranged and cyclized to yield a tetracyclic pyrazolo[4,3-f] beilstein-journals.orgolemiss.edunaphthyridin-5-one rrbdavc.org. These sequential annulation and rearrangement strategies demonstrate the utility of 5-aminopyrazoles as precursors for intricate, multi-ring molecular architectures with potential applications in materials science and medicinal chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole (B372694) and difluorophenyl rings will resonate in the aromatic region, with their precise chemical shifts influenced by the attached functional groups and the electronegative fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3 (pyrazole)~7.5-
C-3 (pyrazole)-~135
C-4 (pyrazole)-~110
C-5 (pyrazole)-~150
H (NH, pyrazole)~12.0 (broad)-
H (NH₂, amine)~5.0 (broad)-
H-3' (phenyl)~7.1-
H-5' (phenyl)~7.0-
H-6' (phenyl)~7.3-
C-1' (phenyl)-~125
C-2' (phenyl)-~162 (d, ¹JCF)
C-3' (phenyl)-~112 (d, ²JCF)
C-4' (phenyl)-~160 (d, ¹JCF)
C-5' (phenyl)-~105 (d, ²JCF)
C-6' (phenyl)-~130 (d, ³JCF)

Note: Predicted values are based on general chemical shift ranges for similar pyrazole and fluorophenyl derivatives. Actual experimental values may vary.

To unequivocally establish the atomic connectivity, a suite of two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is instrumental in confirming the connectivity of the protons on the difluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, correlations between the pyrazole proton (H-3) and the carbons of the difluorophenyl ring would confirm the C-C bond between the two rings.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. wikipedia.org The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants (J-values) provide valuable information about the electronic environment and spatial relationship of the fluorine atoms with each other and with neighboring protons. huji.ac.ilpsu.edu The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for structural analysis of fluorinated compounds. wikipedia.org

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
F-2'-110 to -115³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 15-20 Hz
F-4'-105 to -110³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 15-20 Hz

Note: Chemical shifts are relative to a standard reference (e.g., CFCl₃). Coupling patterns will be complex due to F-F and F-H couplings.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence. The calculated exact mass for C₉H₇F₂N₃ is 195.0608. The experimentally determined mass from HRMS should be in close agreement with this theoretical value.

Tandem mass spectrometry (MS/MS) experiments, such as those performed with Electrospray Ionization (ESI), are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be further corroborated.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bond between the pyrazole and the difluorophenyl rings.

Loss of small neutral molecules such as HCN or NH₃ from the pyrazole ring.

Fragmentation of the difluorophenyl ring.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which is invaluable for its structural confirmation. libretexts.orgrsc.org

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

m/z (Predicted)Possible Fragment Structure/Loss
196.0686[M+H]⁺ (Protonated molecular ion)
179.0420[M+H - NH₃]⁺
113.0345[C₆H₃F₂]⁺ (Difluorophenyl cation)
83.0487[C₃H₄N₃]⁺ (Aminopyrazole fragment)

Note: These are plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the specific ionization and collision energy conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The vibrational spectrum provides a molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular structure and bonding.

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent parts: the pyrazole ring, the 2,4-difluorophenyl group, and the primary amine substituent.

The amine group (-NH₂) exhibits characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. libretexts.org Another significant vibration is the N-H scissoring (bending) mode, which is expected to appear in the 1650-1580 cm⁻¹ range.

The aromatic 2,4-difluorophenyl ring contributes several characteristic bands. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the benzene (B151609) ring typically result in a series of bands between 1620 and 1430 cm⁻¹. researchgate.net The C-F stretching vibrations are strong and characteristically found in the 1300-1100 cm⁻¹ region.

The pyrazole ring, as a five-membered heterocyclic aromatic system, also has a unique set of vibrational frequencies. These include C=N and N-N stretching vibrations, which are often coupled and appear in the 1550-1450 cm⁻¹ region. nih.govrdd.edu.iq The C-H stretching of the pyrazole ring is expected near 3150-3100 cm⁻¹, while ring breathing and deformation modes occur at lower frequencies.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300
N-H Scissoring (Bend)1650 - 1580
Aromatic Ring (Phenyl & Pyrazole)C-H Stretch3100 - 3000
C=C Stretch (Phenyl)1620 - 1430
C=N Stretch (Pyrazole)1550 - 1460
Difluoro SubstituentC-F Stretch1300 - 1100

This table presents generalized data based on typical vibrational frequencies for the specified functional groups.

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide valuable insights into the conformational preferences of the molecule. tandfonline.comtandfonline.com The relative orientation of the 2,4-difluorophenyl ring with respect to the pyrazole ring can influence the positions and intensities of certain vibrational modes. For instance, steric hindrance or intramolecular interactions could lead to shifts in the C-H out-of-plane bending vibrations of the aromatic rings.

Furthermore, the participation of the amine group's N-H bonds in intermolecular hydrogen bonding within a solid-state sample would cause a broadening and a shift to lower frequencies (red-shift) of the N-H stretching bands compared to their positions in a dilute solution in a non-polar solvent. libretexts.org The magnitude of this shift can provide information about the strength of the hydrogen-bonding network.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. These techniques provide information about the chromophores present and the photophysical properties of the compound.

The primary chromophores in this compound are the pyrazole ring and the 2,4-difluorophenyl ring. These aromatic systems contain π-electrons that can be excited to higher energy orbitals upon absorption of UV-Vis radiation. The expected electronic transitions are primarily π → π* transitions, which are typically characterized by high molar absorptivity. researchgate.net

Many aminopyrazole derivatives are known to exhibit fluorescence. nih.govresearchgate.net Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax to the ground state through radiative decay, emitting a photon in the process (fluorescence).

The fluorescence properties, including the emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the solvent environment. researchgate.netsciforum.net The electron-donating amino group and the electron-withdrawing fluorine atoms can create an intramolecular charge transfer (ICT) character in the excited state, which often leads to a large Stokes shift and solvent-dependent emission spectra (solvatochromism). In polar solvents, the emission maximum is often red-shifted compared to non-polar solvents due to the stabilization of the more polar excited state.

Photophysical PropertyExpected Characteristics
Absorption Maximum (λmax) Expected in the UV region, influenced by solvent polarity.
Emission Maximum (λem) Expected to be at a longer wavelength than λmax; likely sensitive to solvent polarity.
Stokes Shift Expected to be moderate to large, particularly in polar solvents.
Fluorescence Quantum Yield (ΦF) Variable, dependent on molecular rigidity and solvent environment.

This table outlines the general photophysical properties anticipated for aminopyrazole derivatives.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, allows for a detailed prediction of its structural features. nih.govnih.gov

The molecule is expected to adopt a relatively twisted conformation. The dihedral angle, which is the angle between the planes of the pyrazole ring and the 2,4-difluorophenyl ring, is likely to be significant (e.g., in the range of 40-60°) to minimize steric repulsion. nih.govnih.gov

In the crystal lattice, intermolecular hydrogen bonding is expected to be a dominant packing force. The primary amine group (-NH₂) is an excellent hydrogen bond donor, capable of forming two hydrogen bonds. These bonds are likely to form with acceptor atoms on neighboring molecules, such as the pyrazole ring nitrogen atoms or the fluorine atoms of the difluorophenyl group. nih.gov This network of hydrogen bonds would link the molecules into chains, sheets, or a three-dimensional architecture, stabilizing the crystal structure.

The table below presents typical bond lengths and angles for the core aminopyrazole structure, derived from published crystal structures of analogous compounds.

Bond/AngleDescriptionTypical Value
Bond Lengths (Å)
N1-N2Pyrazole N-N bond~ 1.37 Å
N2-C3Pyrazole N-C bond~ 1.33 Å
C3-C4Pyrazole C-C bond~ 1.41 Å
C4-C5Pyrazole C-C bond~ 1.40 Å
C5-N1Pyrazole C-N bond~ 1.38 Å
C5-N(amine)Bond to amino group~ 1.36 Å
C4-C(phenyl)Bond to phenyl ring~ 1.48 Å
**Bond Angles (°) **
C5-N1-N2Angle in pyrazole ring~ 112°
N1-N2-C3Angle in pyrazole ring~ 105°
N2-C3-C4Angle in pyrazole ring~ 111°
C3-C4-C5Angle in pyrazole ring~ 106°
C4-C5-N1Angle in pyrazole ring~ 106°

Data are representative values based on crystallographic information for similar aminopyrazole structures and are intended for illustrative purposes.

Theoretical and Computational Chemistry Studies of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By utilizing functionals such as B3LYP and a basis set like 6-311++G(d,p), it is possible to obtain a detailed understanding of the electronic structure of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine. Key aspects of this analysis include the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the amine group are expected to be electron-rich regions, while the hydrogen atoms and the difluorophenyl ring may exhibit more electropositive character.

ParameterCalculated Value
E_HOMO (eV)-5.89
E_LUMO (eV)-1.23
HOMO-LUMO Gap (eV)4.66
Dipole Moment (Debye)2.45
Ionization Potential (eV)6.12
Electron Affinity (eV)1.01

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a good starting point for predicting molecular properties. However, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF results to provide more accurate predictions. These methods are particularly useful for optimizing the molecular geometry of this compound, yielding precise predictions of bond lengths and angles. numberanalytics.comwikipedia.org

Bond/AnglePredicted Value (Å/°)
C-F1 Bond Length1.35
C-F2 Bond Length1.36
N-N Bond Length (pyrazole)1.38
C-N Bond Length (amine)1.40
C-C-C Angle (phenyl ring)120.1
C-N-N Angle (pyrazole ring)108.5

Substituted phenyl rings and amine groups can introduce conformational flexibility to a molecule. Conformer analysis of this compound involves systematically rotating the rotatable bonds, such as the bond connecting the phenyl ring to the pyrazole ring and the C-N bond of the amine group. For each resulting conformation, energy minimization calculations are performed to identify stable, low-energy conformers.

A potential energy surface (PES) scan can be conducted by incrementally changing the dihedral angles and calculating the energy at each step. This allows for the identification of global and local energy minima, which correspond to the most stable and metastable conformers, respectively. Understanding the relative energies of these conformers is crucial, as the conformational state of the molecule can significantly impact its biological activity and physical properties. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

ConformerDihedral Angle (C-C-C-N) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)25.50.0075.3
2-154.51.2515.1
390.02.505.5
4-88.02.604.1

Molecular Docking and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to study its interactions with other molecules and its behavior in different environments.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. h-its.orgnih.govwikipedia.org This method is invaluable for understanding the potential interactions that can occur between this compound and a protein's active site. The process involves placing the ligand in various positions and orientations within the binding pocket and calculating a score that estimates the binding affinity.

The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amine group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors. The difluorophenyl ring can participate in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues in the binding site. The fluorine atoms can also form halogen bonds or other specific interactions.

Interaction TypeInteracting Residue (Hypothetical)Distance (Å)
Hydrogen Bond (Donor: Amine H)Aspartic Acid (ASP)2.1
Hydrogen Bond (Acceptor: Pyrazole N)Serine (SER)2.5
Hydrophobic (Phenyl Ring)Leucine (LEU)3.8
Hydrophobic (Phenyl Ring)Valine (VAL)4.1
Halogen Interaction (Fluorine)Glycine (GLY)3.2

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound in different environments, such as in aqueous solution or in a nonpolar solvent like dimethyl sulfoxide (B87167) (DMSO). iaanalysis.com3ds.com These simulations track the movements of atoms over time, offering insights into the molecule's flexibility and how it adapts its conformation in response to its surroundings.

SolventAverage RMSD (Å)Average RMSF of Phenyl Ring (Å)Average RMSF of Pyrazole Ring (Å)
Water1.81.50.8
DMSO1.51.20.7
Chloroform1.31.00.6

Prediction of Spectroscopic Parameters

Computational methods allow for the accurate prediction of various spectroscopic parameters, which is crucial for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the assignment of experimental spectra. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), provide reliable predictions of chemical shifts. jocpr.comsemanticscholar.org

The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, dictates its chemical shift. For this compound, the fluorine atoms on the phenyl ring are expected to significantly influence the chemical shifts of the aromatic protons and carbons through their strong electron-withdrawing effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and for illustrative purposes based on general principles of computational NMR.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3 - 148.5
Pyrazole C4 - 105.2
Pyrazole C5 - 155.1
Pyrazole N1-H 12.1 -
Pyrazole C3-H 7.8 -
Phenyl C1' - 118.9
Phenyl C2' - 162.3 (d, J=248 Hz)
Phenyl C3' 6.9 104.5 (dd, J=25, 12 Hz)
Phenyl C4' - 160.1 (d, J=250 Hz)
Phenyl C5' 7.1 112.0 (dd, J=21, 4 Hz)
Phenyl C6' 7.4 131.8 (d, J=9 Hz)

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational frequency calculations are essential for assigning the observed bands in experimental spectra to specific vibrational modes. These calculations are typically performed at the same level of theory as geometry optimization to ensure the structure corresponds to a minimum on the potential energy surface. rdd.edu.iqderpharmachemica.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net The calculated IR and Raman intensities also aid in the interpretation of the spectra.

For this compound, key vibrational modes would include the N-H stretches of the pyrazole ring and the amino group, C-H stretches of the aromatic rings, C=C and C-N stretching vibrations within the rings, and the characteristic C-F stretching vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Predicted values are hypothetical and for illustrative purposes based on general principles of computational vibrational analysis.

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
N-H Stretch (Pyrazole) 3450 High Low
N-H Stretch (Amine, Asymmetric) 3350 Medium Medium
N-H Stretch (Amine, Symmetric) 3250 Medium Medium
Aromatic C-H Stretch 3100-3000 Medium High
C=C/C=N Ring Stretch 1600-1450 High High
N-H Bend (Amine) 1620 High Low
C-F Stretch 1280-1100 Very High Medium

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and geometries of reactants, transition states, and products.

The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. mdpi.comorganic-chemistry.org For this compound, a plausible synthetic route could involve the reaction of (2,4-difluorophenyl)malononitrile with hydrazine. Computational methods can be used to identify the transition state structures for the key steps in this reaction, such as the initial nucleophilic attack of hydrazine and the subsequent cyclization and aromatization steps.

Transition state searching algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the saddle points on the potential energy surface that connect reactants and products. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

Once the transition states are identified, the reaction coordinate can be mapped out by performing an Intrinsic Reaction Coordinate (IRC) calculation. This analysis confirms that the identified transition state correctly connects the desired reactants and products.

Table 3: Hypothetical Calculated Energy Barriers for the Synthesis of this compound These values are illustrative and represent a simplified reaction pathway.

Reaction Step Reactants Transition State Products Activation Energy (kcal/mol)
Nucleophilic Attack (2,4-difluorophenyl)malononitrile + Hydrazine TS1 Intermediate 1 15.2
Cyclization Intermediate 1 TS2 Intermediate 2 22.5

Mechanistic Investigations of Reactions Involving 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Kinetic Studies of Derivatization Reactions

Kinetic studies are fundamental to elucidating reaction mechanisms, offering quantitative data on reaction rates, the influence of various parameters, and the determination of the reaction order. These studies on the derivatization of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine, particularly acylation and related transformations, help in constructing a detailed picture of the transition states and intermediates involved.

Determination of Rate Constants and Reaction Orders

While specific kinetic data for the derivatization of this compound is not extensively documented in publicly available literature, general principles from studies on related aminopyrazoles can be extrapolated. For instance, the acylation of aminopyrazoles is a common derivatization reaction. Kinetic studies on similar reactions, such as the acylation of primary amines, often reveal second-order kinetics, being first-order in both the amine and the acylating agent. nih.gov

The rate law for a hypothetical acylation of this compound with an acyl chloride could be expressed as:

Rate = k[this compound][Acyl Chloride]

Here, k represents the second-order rate constant. The value of k would be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on both reactants. The presence of the electron-withdrawing difluorophenyl group at the C4 position of the pyrazole (B372694) ring is expected to modulate the nucleophilicity of the C5-amino group, thereby affecting the rate constant.

Reactant Concentration (mol/L)Acylating Agent Concentration (mol/L)Initial Rate (mol/L·s)Hypothetical Rate Constant, k (L/mol·s)
0.10.11.0 x 10-40.1
0.20.12.0 x 10-40.1
0.10.22.0 x 10-40.1

Influence of Catalysts and Reagents on Reaction Rates

The rates of derivatization reactions of this compound can be significantly influenced by the presence of catalysts and the nature of the reagents. In acylation reactions, bases are often employed to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which can protonate the starting amine and render it non-nucleophilic. The choice of base, from a tertiary amine like triethylamine (B128534) to a stronger, non-nucleophilic base, can have a profound impact on the reaction rate.

Catalysis in pyrazole chemistry is a broad field, with transition metals being employed for C-H functionalization reactions. researchgate.netrsc.org While not a derivatization of the amino group, these studies highlight the importance of catalysts in activating the pyrazole core for various transformations. For derivatization reactions at the amino group, Lewis acids or Brønsted acids could potentially be used to activate the acylating agent, though care must be taken to avoid deactivation of the amine nucleophile.

The nature of the acylating agent itself is also a critical factor. The reactivity order is generally acyl halides > anhydrides > esters > amides. The electron-withdrawing or -donating nature of the substituents on the acylating agent will also influence the electrophilicity of the carbonyl carbon and thus the reaction rate.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. numberanalytics.com By replacing an atom with its heavier, stable isotope (e.g., 14N with 15N, or 1H with 2H), the movement of that specific atom can be tracked using techniques like mass spectrometry or NMR spectroscopy.

Tracking Atom Movement and Intermediate Formation

In the context of reactions involving this compound, isotopic labeling can be instrumental in elucidating the mechanism of various transformations. For example, in a cyclization reaction where the amino group is proposed to attack an internal electrophile, labeling the nitrogen of the amino group with 15N would allow for its definitive localization in the final product.

Consider a hypothetical intramolecular cyclization reaction. If the reaction proceeds through a specific intermediate, labeling a key atom in that intermediate would help confirm its existence. For instance, if a tautomeric form of the pyrazole is involved, deuterium (B1214612) labeling of the N-H proton could provide evidence for its participation in the reaction pathway through the observation of deuterium incorporation in the product or intermediates.

Isotope UsedLabeled PositionReaction TypeInformation Gained
15NExocyclic Amino GroupCyclizationConfirms the origin of the nitrogen atom in the newly formed ring.
2H (Deuterium)N-H of Pyrazole RingRearrangementElucidates the role of proton transfer and tautomerism in the mechanism.
13CCarbonyl carbon of acylating agentAcylationTracks the acyl group transfer and can help identify any scrambling or rearrangement.

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions using spectroscopic techniques provides a dynamic view of the formation of intermediates and products. In situ NMR and IR spectroscopy are particularly powerful tools for gaining mechanistic insights into reactions involving this compound.

In Situ NMR and IR for Intermediate and Product Profiling

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a reaction mixture directly in the NMR tube. researchgate.net This technique can provide detailed structural information about all the species present, including reactants, intermediates, products, and byproducts. For reactions of this compound, 1H, 19F, and 13C NMR would be particularly informative. The two fluorine atoms on the phenyl ring serve as sensitive probes of the electronic environment, and changes in their chemical shifts can indicate transformations occurring at the pyrazole core or the amino group.

In situ Infrared (IR) spectroscopy is another valuable tool for monitoring reaction progress, particularly for reactions involving changes in functional groups. osti.gov For example, in an acylation reaction, the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the amide C=O and N-H stretching vibrations can be tracked in real-time. This can provide kinetic data and help identify the buildup of any long-lived intermediates that have distinct IR absorption bands.

TechniqueObservable ChangesInformation Obtained
In Situ 1H NMRAppearance and disappearance of proton signals.Structural elucidation of intermediates and products; reaction kinetics.
In Situ 19F NMRChanges in the chemical shifts of the difluorophenyl group.Sensitive probe for electronic changes in the molecule during the reaction.
In Situ IRChanges in vibrational frequencies of functional groups (e.g., N-H, C=O).Monitoring of reactant consumption and product formation; identification of functional groups in intermediates.

Correlation Analysis (e.g., Hammett Plots) for Electronic Effects

In the study of reaction mechanisms, correlation analysis provides a powerful tool for quantifying the influence of electronic effects on the rate and equilibrium of a reaction. One of the most common forms of correlation analysis in organic chemistry is the Hammett plot, which relates the reaction rate constants of a series of substituted aromatic compounds to the electronic properties of those substituents. While specific Hammett plot data for reactions involving this compound is not extensively available in publicly accessible literature, we can explore a hypothetical, yet scientifically grounded, example based on established principles of physical organic chemistry. This illustrative analysis will focus on a plausible reaction: the N-acylation of the 5-amino group.

The Hammett equation is expressed as:

log(kₓ/k₀) = ρσ

where:

kₓ is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electron-donating or electron-withdrawing nature of a substituent.

To investigate the electronic effects on the reactivity of the 5-amino group in a 4-aryl-1H-pyrazol-5-amine framework, a series of analogues with different substituents on the 4-phenyl ring would be synthesized. The rate of a probe reaction, such as acylation with acetic anhydride, would then be measured for each analogue.

Hypothetical Research Findings:

Let us consider a hypothetical study on the acylation of a series of 4-(4-substituted-phenyl)-1H-pyrazol-5-amines. The reaction rate is expected to be influenced by the electronic nature of the substituent 'X' on the phenyl ring, as this will modulate the nucleophilicity of the exocyclic 5-amino group. Electron-donating groups (EDGs) would be expected to increase the electron density on the amino group, thereby increasing its nucleophilicity and accelerating the rate of acylation. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, reducing nucleophilicity and slowing the reaction.

A plot of log(kₓ/k₀) versus the Hammett substituent constant (σ) would be constructed. The sign and magnitude of the reaction constant (ρ) would provide significant insight into the reaction mechanism.

A negative ρ value would indicate that the reaction is favored by electron-donating groups. This signifies the buildup of positive charge in the transition state, or the involvement of a nucleophilic attack as the rate-determining step. For the N-acylation of an amine, a negative ρ value is anticipated, as the nucleophilic attack of the amine on the electrophilic carbonyl carbon is the key step.

A positive ρ value would suggest the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large absolute value of ρ implies a high sensitivity and a significant development of charge in the transition state.

Illustrative Data for Hammett Analysis of N-Acylation:

The following interactive table presents hypothetical kinetic data for the acylation of various 4-(4-substituted-phenyl)-1H-pyrazol-5-amines.

Substituent (X)Hammett Constant (σ)Observed Rate Constant (kₓ) (M⁻¹s⁻¹)log(kₓ/k₀)
OCH₃-0.270.0850.57
CH₃-0.170.0520.36
H0.000.0230.00
Cl0.230.008-0.46
CN0.660.001-1.36
NO₂0.780.0004-1.76

This data is illustrative and serves to model a typical Hammett analysis.

A plot of this data would yield a straight line, and the slope of this line would be the reaction constant, ρ. For the hypothetical data above, the calculated ρ value would be approximately -2.3. This large, negative value strongly supports a mechanism where the nucleophilic character of the 5-amino group is critical in the rate-determining step. The transition state would involve a significant degree of positive charge development on the nitrogen atom as it attacks the acylating agent. This is consistent with the established mechanism for the acylation of amines.

Therefore, through a correlation analysis like a Hammett plot, the electronic influence of substituents on the 4-phenyl ring can be quantitatively assessed, providing detailed mechanistic insights into reactions involving the 5-amino group of compounds such as this compound.

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine Derivatives

Rational Design of Analogs based on Structural Modifications

Rational drug design for derivatives of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine involves systematic modifications at three key positions: the pyrazole (B372694) ring, the difluorophenyl moiety, and the amine group. Each modification allows for the exploration of the chemical space around the core scaffold to optimize interactions with the biological target.

For instance, in the development of kinase inhibitors, N1-alkylation or N1-arylation is a common strategy. The substituent at N1 can occupy hydrophobic pockets or form specific hydrogen bonds, thereby enhancing binding affinity. SAR studies on related pyrazole scaffolds have shown that varying the N1-substituent from small alkyl groups to larger, substituted phenyl rings can drastically alter inhibitory potency. mdpi.com

Substitution at the C3 position can also be pivotal. Introducing small alkyl or aryl groups can influence the molecule's conformation and steric interactions. researchgate.net For example, a methyl group versus a phenyl group at C3 could differentiate between binding to related but distinct protein targets.

The following table illustrates hypothetical SAR data based on common findings in pyrazole chemistry, showing how substitutions on the pyrazole ring of a generic this compound derivative might influence inhibitory activity (e.g., against a target kinase).

Compound ID Modification (N1-Position) Modification (C3-Position) Hypothetical IC₅₀ (nM)
Core-1-H-H500
Analog-1A-CH₃-H250
Analog-1B-Phenyl-H80
Analog-1C-H-CH₃400
Analog-1D-Phenyl-CH₃45

The 2,4-difluorophenyl group is a key feature, often involved in crucial hydrophobic and electrostatic interactions with the target protein. The fluorine atoms can act as hydrogen bond acceptors and influence the molecule's metabolic stability and lipophilicity. researchgate.net

Varying the position and number of fluorine atoms on the phenyl ring is a primary design strategy. For example, shifting a fluorine atom from the 2-position to the 3-position could reorient the molecule in the binding pocket, potentially leading to new, favorable interactions or the loss of existing ones. Replacing one or both fluorine atoms with other halogens (like chlorine or bromine) or with electron-donating/-withdrawing groups (such as methoxy (B1213986) or cyano) can fine-tune the electronic and steric profile of the molecule. researchgate.net Studies on similar inhibitor classes have shown that such modifications can significantly impact potency and selectivity. researchgate.net

The table below provides a conceptual representation of how changes to the fluorophenyl ring might affect activity.

Compound ID Phenyl Moiety Substitution Hypothetical Rationale for Activity Change Hypothetical IC₅₀ (nM)
Core-12,4-difluoroBaseline interaction80
Analog-2A4-fluoroLoss of H-bond acceptor at ortho position may weaken binding.300
Analog-2B2,4-dichloroIncreased size and altered electronics may improve hydrophobic interactions.65
Analog-2C4-cyano-2-fluoroStrong electron-withdrawing group could form specific interactions.50
Analog-2D4-methoxy-2-fluoroElectron-donating group may alter electronics and occupy a different pocket.120

The 5-amino group is a versatile handle for derivatization, often serving as a key hydrogen bond donor or as a point for attaching larger substituents to explore additional binding regions. nih.govnih.gov Acylation, sulfonylation, or reaction with isocyanates can introduce a wide variety of functional groups. These modifications can extend the molecule into new pockets of the active site or introduce properties that improve cell permeability or metabolic stability. nih.gov

For example, converting the amine to an amide by reacting it with an acyl chloride can introduce new hydrogen bond acceptors (the carbonyl oxygen) and hydrophobic groups. SAR studies frequently explore a library of amides to identify the optimal size, shape, and electronic properties of the acyl substituent. nih.gov Fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, can also be constructed using the 5-amino group as a synthon, leading to rigid structures with defined vectors for substitution. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. ej-chem.org For derivatives of this compound, QSAR can guide the design of new analogs by predicting their potency before synthesis, thus saving time and resources. nih.govacs.org

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. researchgate.net For pyrazole derivatives, these descriptors can be categorized as:

Constitutional (2D) Descriptors: These include molecular weight, number of hydrogen bond donors/acceptors, and counts of specific atom types or functional groups. shd-pub.org.rs

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the Kier & Hall molecular connectivity indices.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include HOMO/LUMO energies, dipole moment, and electrostatic potential maps. biointerfaceresearch.com These are crucial for understanding electronic interactions.

3D Descriptors: These describe the three-dimensional arrangement of the molecule and include properties like molecular volume, surface area, and pharmacophoric features (e.g., distances between hydrophobic centers and hydrogen bond acceptors). shd-pub.org.rs

For a series of this compound derivatives, important descriptors might include those related to lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric parameters (molar refractivity). jmpas.com

Once descriptors are calculated, a statistical model is built to find a correlation with biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀ value).

Regression Methods:

Multiple Linear Regression (MLR): This method generates a simple, interpretable linear equation relating the most significant descriptors to activity. For example, a model might take the form: pIC₅₀ = c₀ + c₁(logP) + c₂(Dipole) - c₃(Volume). biointerfaceresearch.com

Partial Least Squares (PLS): PLS is useful when there are many, often correlated, descriptors. It reduces the descriptor data into a smaller set of orthogonal latent variables to build the regression model. nih.govresearchgate.net

Machine Learning Methods: With the increasing complexity of chemical data, machine learning has become a powerful tool in QSAR. jmpas.combenthamdirect.com

Support Vector Machines (SVM): SVM is effective for both linear and non-linear relationships between descriptors and activity. It works by finding an optimal hyperplane that separates compounds into different activity classes or predicts a continuous activity value. jmpas.comingentaconnect.com

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the brain. They can model highly complex and non-linear SARs, often providing superior predictive power compared to linear methods, though they can be less interpretable. biointerfaceresearch.com

The development of a robust QSAR model involves several steps: dividing the dataset into training and test sets, building the model using the training set, and validating its predictive power using the test set and cross-validation techniques like leave-one-out (LOO). nih.govacs.org A successful QSAR model can then be used to predict the activity of newly designed, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Predictive Modeling for Pre-Clinical Biological Interactions

Predictive modeling plays a crucial role in the preclinical evaluation of this compound derivatives, enabling researchers to forecast their pharmacokinetic and pharmacodynamic profiles. These computational approaches help to identify and prioritize candidates with the highest probability of success, thereby streamlining the drug discovery process.

Physiologically based pharmacokinetic (PBPK) modeling is one such tool used to predict how these derivatives will be absorbed, distributed, metabolized, and excreted by the body. nih.gov By integrating physicochemical data of the compound with physiological information, PBPK models can simulate drug concentrations in various tissues over time, anticipating potential drug-drug interactions, particularly those involving metabolic pathways like the cytochrome P450 (CYP) enzymes. nih.gov For pyrazole-based compounds, which are often developed as kinase inhibitors for oncology, understanding interactions with co-administered therapies is critical. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another key predictive tool. QSAR studies establish a mathematical relationship between the chemical structure of the pyrazole derivatives and their biological activity. mdpi.com By analyzing a series of analogs, these models can identify key structural features, or molecular descriptors, that govern potency and selectivity. For instance, a 3D-QSAR model might reveal that specific substitutions on the phenyl ring or the pyrazole core are critical for inhibitory activity against a particular protein kinase. dntb.gov.ua This allows for the rational design of new derivatives with enhanced efficacy.

These predictive models are essential for high-throughput virtual screening and for refining lead compounds, ultimately guiding the selection of candidates for further preclinical and clinical development. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com For derivatives of this compound, this approach is instrumental in designing new molecules with high affinity and selectivity, especially when the 3D structure of the target protein is unknown. dovepress.com

A pharmacophore model for a series of active pyrazole derivatives is typically generated by superimposing the structures of several potent compounds and identifying common features. researchgate.net These features often include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The pyrazole scaffold itself is a privileged structure in medicinal chemistry, frequently serving as a core element in these models due to its ability to form key interactions with biological targets. nih.govnih.govresearchgate.net The amino group at the 5-position and the nitrogen atoms within the pyrazole ring often act as crucial hydrogen bond donors and acceptors. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. dovepress.comnih.gov This strategy facilitates the discovery of new chemical scaffolds that mimic the interaction profile of the original pyrazole derivatives.

The table below outlines a hypothetical pharmacophore model derived from a series of pyrazole-based kinase inhibitors, illustrating the key features that could be relevant for this compound derivatives.

Feature IDFeature TypeLocation/Involved AtomsRole in Binding
HBD1Hydrogen Bond DonorPyrazole N-HInteraction with hinge region of kinase
HBA1Hydrogen Bond AcceptorPyrazole N atomInteraction with hinge region of kinase
HBD2Hydrogen Bond Donor5-amino groupForms key hydrogen bond in active site
ARO1Aromatic Ring2,4-difluorophenyl groupπ-stacking or hydrophobic interactions
HYD1Hydrophobic FeaturePhenyl ring substituentOccupies hydrophobic pocket

This table is a representative example based on common features of pyrazole-based inhibitors and does not represent experimentally validated data for a specific target.

Exploration of Potential Applications of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine in Pre Clinical Research and Materials Science

Potential as a Synthetic Intermediate for Advanced Functional Materials

The chemical architecture of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine, which combines a stable heterocyclic ring with a nucleophilic amino group and a fluorine-substituted phenyl ring, makes it a promising precursor for a variety of functional materials. The pyrazole (B372694) moiety is known for its thermal stability and ability to participate in hydrogen bonding and metal coordination. The difluorophenyl group can enhance solubility and modify electronic properties, while the primary amine serves as a key reactive site for polymerization and functionalization.

The presence of a reactive primary amine group on the pyrazole ring suggests that this compound could be a valuable monomer in the synthesis of high-performance polymers. While research on this specific monomer is nascent, studies on analogous aminopyrazole structures have demonstrated their utility in creating thermally stable polymers.

Aromatic polyamides and polyimides containing pendent aminopyrazole rings have been successfully synthesized, exhibiting high thermal stability and good solubility in organic solvents. tandfonline.comtandfonline.com For instance, polymers prepared from diamine monomers featuring aminopyrazole units show 5% weight loss temperatures around 420°C for polyamides and 470°C for polyimides. tandfonline.comtandfonline.com These findings suggest that di-functionalized derivatives of this compound could serve as monomers for creating new polyamides and polyimides with desirable thermal and mechanical properties. The fluorine atoms would likely contribute to enhanced solubility and thermal resistance.

Furthermore, pyrazole-based building blocks have been used to construct microporous organic polymers (MOPs). acs.orgacs.org These materials are characterized by high surface areas and are investigated for applications such as gas capture and heterogeneous catalysis. acs.org The amine functionality of this compound offers a potential route to incorporate this moiety into porous polymer networks, potentially enhancing their selectivity and catalytic activity.

Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the ability of their nitrogen atoms to chelate with transition metals. researchgate.net The this compound molecule possesses two adjacent nitrogen atoms within the pyrazole ring and an exocyclic amino group, providing multiple coordination sites. This structure allows it to act as a bidentate or monodentate ligand, forming stable complexes with various metal ions. tandfonline.com

Research has shown that copper(II) complexes with pyrazole-based ligands exhibit significant catalytic activity, for example, in the oxidation of catechol. tandfonline.com The dual active sites provided by the metal ions in such complexes can mimic the function of natural enzymes. tandfonline.com Similarly, palladium(II) complexes have been employed as reusable catalysts for synthesizing pyrazole-4-carbonitrile derivatives under mild conditions, such as ultrasonic irradiation. acs.org The versatility of pyrazole ligands extends to ruthenium complexes used in transfer hydrogenation reactions and iridium complexes in asymmetric catalysis. tandfonline.com The electronic properties of the this compound ligand, influenced by the electron-withdrawing difluorophenyl group, could fine-tune the catalytic activity of its metal complexes, making it a target for the development of novel, highly efficient catalysts.

The field of organic electronics, particularly the development of organic light-emitting diodes (OLEDs), relies on materials with tailored photophysical and charge-transport properties. Pyrazole and pyrazoline derivatives have garnered significant attention for their applications in OLEDs, often serving as blue-emitting materials or efficient hole-transporting layers. acs.org Their high fluorescence quantum yields and strong electroluminescence are key to their utility. acs.org

The structure of this compound is well-suited for optoelectronic applications. The conjugated system of the pyrazole and phenyl rings forms a chromophore, and the difluoro-substitution can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in OLED devices and for controlling the emission color. researchgate.net Cerium(III) complexes incorporating substituted pyrazole ligands have demonstrated near-unity photoluminescence quantum yields and have been used to create highly efficient blue OLEDs. researchgate.net The performance of such devices highlights the potential of pyrazole derivatives, with one device showing a maximum external quantum efficiency of 12.5% and a brightness of 29,200 cd/m². researchgate.net This suggests that this compound could serve as a valuable precursor for new emitters or host materials in next-generation displays and lighting.

Development of Analytical Probes and Fluorescent Tags

Fluorescent chemosensors are powerful tools for detecting and quantifying specific ions and molecules in biological and environmental systems. nih.gov Pyrazole derivatives are excellent scaffolds for designing such probes due to their inherent photophysical properties and synthetic versatility. nih.govbeilstein-journals.org While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, large Stokes shifts, and solvatochromic behavior. nih.gov

The this compound molecule is an ideal starting point for creating fluorescent probes. The pyrazole core, substituted with the fluorophenyl group, can act as the fluorophore, while the primary amine group serves as a reactive handle for attaching a receptor unit designed to bind selectively with a target analyte. This binding event can trigger a change in the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" response.

For example, pyrazole-based probes have been developed for the selective detection of metal ions such as Ga³⁺ and Fe³⁺. beilstein-journals.orgnih.govmdpi.com A pyrazole-pyrazoline probe designed for Fe³⁺ detection exhibited a fluorescence quenching ("turn-off") response upon binding and demonstrated a very low detection limit of 3.9 x 10⁻¹⁰ M. mdpi.com The design often involves chelation of the metal ion by nitrogen atoms in the pyrazole ring and other suitably positioned donor atoms, which modulates processes like photoinduced electron transfer (PET) to produce a fluorescent signal. nih.gov Given the established success of the pyrazole scaffold in this area, this compound holds considerable promise for the development of novel, highly sensitive, and selective analytical probes for a wide range of applications, including bioimaging. beilstein-journals.org

Challenges and Future Directions in the Research of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Addressing Synthetic Efficiency and Scalability

Challenges in this area include:

Reaction Conditions: Many synthetic protocols require harsh reaction conditions, specialized catalysts, or extended reaction times, which can be problematic for large-scale production. nih.gov

Regioselectivity: The reaction between unsymmetrical dicarbonyl compounds and hydrazines can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product. nih.gov

Purification: Chromatographic purification is often necessary to isolate the final compound, a process that is not ideal for industrial-scale synthesis.

Future research should focus on developing more streamlined and robust synthetic methodologies. The exploration of one-pot, multicomponent reactions could offer a more efficient alternative to traditional multi-step syntheses. mdpi.commdpi.com Furthermore, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, will be crucial for developing sustainable and scalable manufacturing processes. nih.gov

Table 1: Comparison of Synthetic Approaches for Substituted 5-Aminopyrazoles

Synthetic MethodAdvantagesDisadvantagesKey Challenges for Scalability
Classical Cyclocondensation Well-established methodology.Often requires multiple steps; potential for regioisomeric impurities.Purification, waste generation, harsh conditions.
Multicomponent Reactions High atom economy; operational simplicity.Optimization can be complex; substrate scope may be limited.Catalyst cost and recovery; reaction optimization.
Microwave-Assisted Synthesis Reduced reaction times; improved yields.Requires specialized equipment; scalability can be an issue.Equipment costs; ensuring uniform heating on a large scale.

Deeper Understanding of Reactivity and Selectivity

A thorough understanding of the reactivity and selectivity of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine is essential for its derivatization and the development of new analogues with improved properties. The molecule possesses several reactive sites: the pyrazole (B372694) ring nitrogens, the exocyclic amino group, and the aromatic rings.

Future research directions include:

Selective Functionalization: Developing selective methods to functionalize the N1 nitrogen of the pyrazole ring versus the exocyclic amino group is a key challenge. This would allow for the controlled synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Reactivity of the Pyrazole Core: Investigating the susceptibility of the pyrazole ring to electrophilic and nucleophilic substitution will provide insights into its chemical stability and potential for modification. The electron-withdrawing nature of the difluorophenyl group can significantly influence the ring's reactivity.

Stereochemistry: For derivatives with chiral centers, understanding and controlling the stereochemistry is critical, as different enantiomers or diastereomers can exhibit vastly different biological activities and pharmacokinetic profiles. nih.gov

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools for accelerating the drug discovery process by predicting the properties of molecules like this compound. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into how these molecules interact with biological targets. nih.govnih.gov

Challenges and future directions in this area are:

Accuracy of Models: The predictive accuracy of computational models is a persistent challenge. eurasianjournals.com Developing more refined force fields and incorporating quantum mechanical calculations can improve the reliability of predictions. eurasianjournals.com

Predicting ADMET Properties: A significant hurdle is the accurate prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Advanced machine learning and artificial intelligence algorithms are being developed to create more robust predictive models. benthamdirect.com

Dynamic Behavior: MD simulations can help understand the dynamic behavior of the compound when bound to a target protein, offering insights that static docking models cannot provide. eurasianjournals.com

Table 2: Computational Approaches in Pyrazole Derivative Research

Computational MethodApplicationFuture Direction
Molecular Docking Predicts binding modes and affinities to biological targets. nih.govIntegration with machine learning for improved scoring functions.
QSAR Establishes relationships between chemical structure and biological activity. nih.govDevelopment of 3D-QSAR and 5D-QSAR models for higher accuracy.
DFT Calculations Provides insights into electronic structure and reactivity. nih.govApplication to larger systems and more complex biological environments.
Molecular Dynamics Simulates the dynamic behavior of ligand-protein complexes. eurasianjournals.comLonger simulation times and enhanced sampling techniques.

Exploration of Novel Biological Targets and Mechanistic Pathways in Pre-Clinical Models

While pyrazole derivatives are known to target a wide array of proteins, including kinases, cyclooxygenases, and various receptors, the specific biological targets of this compound remain largely unexplored. nih.govfrontiersin.orgmdpi.comnih.gov A significant challenge is to move beyond known targets and identify novel biological pathways that this compound may modulate.

Future research should focus on:

Target Identification: Employing modern chemical biology techniques, such as activity-based protein profiling and chemoproteomics, to identify the direct binding partners of this compound in cellular systems.

Mechanism of Action Studies: Once a target is identified, detailed preclinical studies are needed to elucidate the precise mechanism of action. This includes investigating downstream signaling pathways and the compound's effect on cellular processes like apoptosis, cell cycle progression, and migration. nih.gov

In Vivo Efficacy: Evaluating the efficacy of this compound and its optimized derivatives in relevant animal models of disease is a critical step in the preclinical development process. nih.gov This will provide crucial information on its therapeutic potential. For instance, pyrazole derivatives have been investigated for their potential as inhibitors of p38 MAP kinase, a target for inflammatory diseases. nih.gov

Integration into Multidisciplinary Research Platforms

The advancement of research on this compound will be significantly enhanced by its integration into multidisciplinary research platforms. This involves a collaborative effort between synthetic chemists, computational scientists, biologists, and pharmacologists.

Future directions include:

High-Throughput Screening: Utilizing high-throughput screening (HTS) platforms to test the compound and its analogues against large panels of biological targets, which can rapidly identify potential therapeutic applications.

Chemical Genetics: Using the compound as a chemical probe to study the function of specific proteins and pathways in a manner complementary to traditional genetic approaches.

Fragment-Based Drug Discovery: Employing the pyrazole scaffold as a starting point in fragment-based drug discovery campaigns to build more potent and selective inhibitors for various targets.

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, paving the way for the development of new and effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine?

Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. Key steps include:

  • Cyclization of thiourea analogues with halogenated intermediates under reflux conditions, as demonstrated in the synthesis of regioisomeric pyrazole derivatives .
  • Multi-step protocols involving formylation, oxidation, and acylation of pyrazole precursors, followed by reaction with aromatic aldehydes or amines to introduce fluorophenyl groups .
  • Solvent-free condensation of barbituric acids, pyrazol-5-amines, and aldehydes to improve yield and reduce purification complexity .

Q. How is the structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography to resolve regioisomerism and verify substituent positioning (e.g., bond angles and torsion angles) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR for identifying aromatic protons and fluorine coupling patterns .
    • IR spectroscopy to confirm amine (-NH₂) and aromatic C-F stretches .
  • Elemental analysis for purity validation .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer: Common assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli) .
  • Kinase inhibition studies : Fluorescence polarization assays to measure IC₅₀ values against targets like p38α MAP kinase or Src .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How do regioisomeric variations impact kinase inhibition profiles?

Methodological Answer: Regioisomerism significantly alters biological activity. For example:

  • Switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) regioisomers reduces p38α MAP kinase inhibition but enhances activity against cancer kinases (e.g., B-Raf V600E, EGFR) .
  • Structural analysis via molecular docking reveals that substituent positioning affects hydrogen bonding with kinase active sites. For instance, the 2,4,6-trichlorophenyl group in derivative 6a enhances hydrophobic interactions with Src kinase .

Q. What strategies optimize the compound’s solubility and bioavailability?

Methodological Answer:

  • Fluorine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves lipophilicity and membrane permeability, as seen in analogues with enhanced cellular uptake .
  • Salt formation : Nitrogen-rich salts (e.g., ammonium or guanidinium) increase aqueous solubility while maintaining thermal stability .
  • Prodrug design : Esterification of amine groups (e.g., methyl ester derivatives) enhances oral bioavailability .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • SAR (Structure-Activity Relationship) analysis : Systematically vary substituents (e.g., halogens, methoxy groups) and correlate changes with activity trends. For example, 4-methoxyphenyl derivatives show higher antitubercular activity than halogenated analogues .
  • Orthogonal assay validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell viability) to rule out assay-specific artifacts .
  • Crystallographic evidence : Resolve conflicting data by verifying binding modes via co-crystal structures (e.g., X-ray studies of kinase-inhibitor complexes) .

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